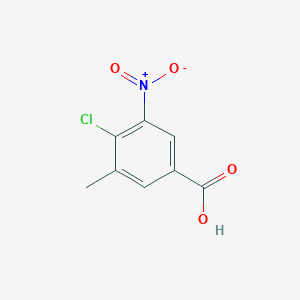

4-Chloro-3-methyl-5-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-3-methyl-5-nitrobenzoic acid is an organic compound. It has a molecular weight of 201.56 . It’s important to note that the exact properties of this compound may vary depending on the presence of other functional groups and the overall structure of the molecule .

Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 180-183 °C (lit.) . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Scientific Research Applications

Heterocyclic Compound Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid has been identified as a versatile building block for the synthesis of various heterocyclic scaffolds. It serves as a starting material in heterocyclic oriented synthesis (HOS), leading to the creation of substituted nitrogenous heterocycles with significant importance in drug discovery. This compound's utility in preparing benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides highlights its potential for generating diverse chemical libraries (Křupková et al., 2013).

Photocatalytic Degradation

Research on the photocatalytic degradation of organic pollutants has utilized compounds like 2-chloro-5-nitrobenzoic acid. A study on the photocatalytic effect of ZnO–SnO2/nano clinoptilolite systems in degrading a mixture of 4-methylbenzoic acid and 2-chloro-5-nitrobenzoic acid in aqueous solutions under UV irradiation demonstrates the potential of this approach for environmental remediation (Khodami & Nezamzadeh-Ejhieh, 2015).

Crystal Engineering

In the field of crystal engineering, the interactions involving hydrogen and halogen bonds have been studied using derivatives of nitrobenzoic acids. Research focusing on the complexation and crystal packing patterns of these compounds contributes to our understanding of molecular assembly and design principles for new materials (Saha et al., 2005).

Corrosion Inhibition

The investigation into corrosion inhibitors for metals in acidic environments has also made use of chloro-nitrobenzoic acid derivatives. Studies on the efficacy of these compounds in protecting metal surfaces from corrosion provide insights into their potential applications in industrial settings (Rbaa et al., 2019).

Molecular Salts and Cocrystals

Research on the solid-state chemistry of molecular salts and cocrystals involving chloro-nitrobenzoic acids has explored their structural characteristics and the role of halogen bonds in crystal stabilization. This work has implications for the development of materials with tailored physical properties (Oruganti et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their high reactivity .

Mode of Action

Nitro compounds typically interact with their targets through a variety of mechanisms, including nucleophilic substitution and oxidation . The nitro group (−NO2) in these compounds is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Biochemical Pathways

Nitro compounds can affect various biochemical pathways due to their high reactivity .

Pharmacokinetics

The polar character of the nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

Nitro compounds are known to have a variety of biological effects due to their high reactivity .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of nitro compounds .

properties

IUPAC Name |

4-chloro-3-methyl-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWTVQOCEMERAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5,6-pentamethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2856690.png)

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2856691.png)

![N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2856695.png)

![Ethyl 4-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2856697.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide](/img/structure/B2856700.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2856701.png)

![N-(4-bromo-3-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2856710.png)

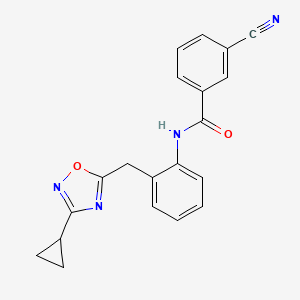

![4-({4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2856711.png)